4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid
Overview
Description
“4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid” is an aromatic acid that has antimicrobial properties . It is used as a food additive for the preservation of meat and poultry . The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor .
Synthesis Analysis
The synthesis of “4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid” involves decarboxylation in water . The decarboxylic reaction temperature is controlled at 0 ℃-40 ℃, preferred 15 ℃-20 ℃ . The decarboxylic reaction time was controlled at 1.5-4 hour, preferred 3 hours .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid” can be represented by the formula C10H12O4 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis
The 3,4-dimethoxyphenyl group in this molecule allows it to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin . It also reacts with formaldehyde in the presence of acid to give an isochromanone .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid” include a melting point of 96-98 °C . It is a white to beige powder . The molecular weight is 196.2 g/mol .Scientific Research Applications
Synthesis of Isochromanone
This compound reacts with formaldehyde in the presence of acid to give an isochromanone . Isochromanones are important building blocks in organic synthesis and have a wide range of applications in medicinal chemistry and material science .
Corrosion Inhibitor
A study has shown that 3,4-dimethoxy phenyl thiosemicarbazone, which can be derived from this compound, can act as an effective corrosion inhibitor for copper in 1 M hydrochloric acid (HCl) solutions . This could be useful in industries where copper is used and corrosion is a concern .
Cross-Coupling Reactions
3,4-Dimethoxyphenylboronic acid, which can potentially be synthesized from this compound, can be used as a substrate in cross-coupling reactions with 5,7-dichloropyrido[4,3-d]pyrimidine catalyzed by palladium . Cross-coupling reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Synthesis of Natural Alkaloids
This compound can also be used as a starting material for the synthesis of buflavine 1, a natural alkaloid . Natural alkaloids have a wide range of biological activities and are often used in medicinal chemistry .
Solubility Studies
The solubility of this compound in water can be studied, which can provide valuable information for its applications in various fields .
Storage and Stability Studies
The stability of this compound under different storage conditions can be studied. This can provide insights into its shelf life and optimal storage conditions, which are important for its practical applications .
Mechanism of Action
Target of Action
A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been reported to interact with the aromatic-amino-acid aminotransferase .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit monoamine oxidase inhibitory activity .
Biochemical Pathways
It’s worth noting that similar compounds have been reported to affect apoptosis, proliferation, and histone deacetylase (hdac) activity in ht-29 colorectal cancer cells .
Pharmacokinetics
It’s worth noting that similar compounds have been reported to have various pharmacokinetic properties .
Result of Action
It’s worth noting that similar compounds have been reported to have effects on apoptosis, proliferation, and histone deacetylase (hdac) activity in ht-29 colorectal cancer cells .
Safety and Hazards
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-13-6-4-10(8-14(13)20-2)9-3-5-11(15(17)18)12(16)7-9/h3-8,16H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRNWPNPULHUNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690843 | |
Record name | 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid | |
CAS RN |
1261925-74-9 | |
Record name | 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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